1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.20524173 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
New Routes for Synthesis and Antitumor Evaluation
Researchers have explored new synthetic routes for compounds structurally related to the mentioned chemical, demonstrating potential antitumor activities. For instance, the treatment of specific thiocyanates with dimedone and aromatic aldehyde in the presence of piperidine led to compounds with significant inhibitory effects against various human tumor and normal cell lines, surpassing the efficacy of the reference drug, doxorubicin (Al-Omran, Mohareb, & El-Khair, 2014).
Anticancer Activity and Molecular Docking Studies
Imidazole derivatives, a core structure related to the compound , have attracted considerable interest due to their versatile properties in chemistry and pharmacology. Synthesis of 4-nitroimidazole derivatives and their evaluation against human cancer cell lines revealed potent anticancer agents, highlighting the importance of structural modifications for enhanced biological activity (Al-Soud et al., 2021).
Novel Syntheses of Benzo[4,5]imidazo[1,2-a]pyridine Derivatives
The reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine has led to the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives. These derivatives were prepared within 25–45 minutes in good to excellent yields, demonstrating the efficiency of such synthetic routes (Goli-Garmroodi et al., 2015).
Modulation of AMPA Receptor Gated Currents
Systemic administration of a drug structurally related to the query compound has been reported to enhance synaptic responses and improve memory in rats by modulating AMPA receptor-mediated currents. This suggests potential applications in neurological research and therapy (Arai et al., 1994).
Discovery of NMDA Receptor Ligands
The identification of compounds as potent antagonists of the NMDA receptor subtype highlights the importance of structural analogs of the query compound in the development of therapeutic agents for neurological conditions, such as Parkinson's disease (Wright et al., 1999).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-21(8-6-16-5-7-19-20(12-16)28-15-27-19)24-10-1-2-18(14-24)22-23-9-11-25(22)13-17-3-4-17/h5,7,9,11-12,17-18H,1-4,6,8,10,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMLKKFGEKBDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC3=C(C=C2)OCO3)C4=NC=CN4CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.